2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide
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Description
2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C10H8Cl2F3NO and its molecular weight is 286.08. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Interactions
Research on similar acetamide compounds has detailed their chemical structure, indicating how chlorophenyl rings and trifluoroethyl groups contribute to the orientation and intermolecular interactions within crystals. For example, studies on acetamides with chloro and trifluoroethyl substituents have shown specific orientations of chlorophenyl rings and the formation of hydrogen bonding within the crystal structures, facilitating certain molecular geometries and potentially affecting the compound's reactivity and stability (Saravanan et al., 2016), (Gowda, Foro, & Fuess, 2007).
Synthesis and Modification
The synthesis processes involving chloro, chlorophenyl, and trifluoroethyl groups in acetamides have been explored to create various derivatives. These synthesis efforts are pivotal for developing new compounds with potential applications in materials science and pharmaceuticals. The methodology often involves the use of xanthate transfer to introduce trifluoroethyl groups, showcasing a technique for modifying the chemical properties of acetamides for specific applications (Gagosz & Zard, 2006).
Crystallography and Molecular Geometry
Crystallographic studies provide insights into the molecular geometry, intermolecular interactions, and the solid-state architecture of acetamide derivatives. These studies reveal how the presence of chloro, chlorophenyl, and trifluoroethyl groups affects the molecular conformation, hydrogen bonding patterns, and overall crystal packing. This information is crucial for understanding the physical and chemical properties of these compounds, which can influence their utility in various scientific applications (Narayana et al., 2016), (Praveen et al., 2013).
Properties
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F3NO/c11-5-9(17)16(6-10(13,14)15)8-3-1-7(12)2-4-8/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRDBAJBPQQYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CC(F)(F)F)C(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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